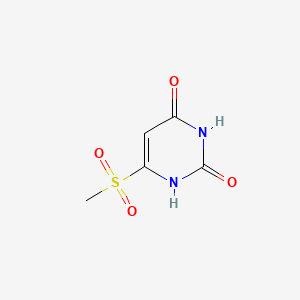

6-(Methylsulfonyl)uracil

Description

Structure

3D Structure

Properties

CAS No. |

6851-33-8 |

|---|---|

Molecular Formula |

C5H6N2O4S |

Molecular Weight |

190.18 g/mol |

IUPAC Name |

6-methylsulfonyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H6N2O4S/c1-12(10,11)4-2-3(8)6-5(9)7-4/h2H,1H3,(H2,6,7,8,9) |

InChI Key |

IBABLMOBNCGAMS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=O)NC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylsulfonyl Uracil

Direct Synthesis Strategies

The most common and direct approach to synthesizing 6-(methylsulfonyl)uracil involves the oxidation of a corresponding 6-(methylthio)uracil precursor. Additionally, alternative methods are being explored to streamline its synthesis.

Oxidation Pathways from 6-(Methylthio)uracil Compounds

The oxidation of the sulfur atom in 6-(methylthio)uracil and its derivatives is a reliable method for the preparation of this compound. A frequently employed oxidizing agent for this transformation is meta-chloroperbenzoic acid (m-CPBA). The reaction typically involves treating the 6-(methylthio)uracil compound with an excess of m-CPBA in a suitable solvent, such as refluxing methylene chloride, to ensure complete oxidation of the sulfide to the sulfone. researchgate.net This method has been successfully applied in the synthesis of various uracil-6-methylsulfonyl derivatives. researchgate.net

Another effective oxidizing agent for this conversion is potassium peroxymonosulfate, commercially known as Oxone®. This reagent is recognized for its versatility, stability, and non-toxic nature, making it a practical choice for various oxidation reactions in organic synthesis.

A general scheme for this oxidation is presented below:

Caption: General reaction scheme for the oxidation of 6-(methylthio)uracil derivatives to this compound derivatives.

Alternative One-Pot and Multi-Component Approaches

One-pot syntheses of 6-substituted uracils have been developed, for instance, from commercially available 6-chloro-2,4-dimethoxypyrimidine. Although not directly yielding this compound, these methods provide efficient access to precursors that can be further functionalized. Multi-component reactions, which involve the combination of three or more starting materials in a single reaction vessel, are also a powerful tool for the rapid generation of diverse pyrimidine (B1678525) scaffolds. While specific multi-component reactions that directly afford this compound are not extensively documented, the modular nature of these reactions holds promise for future synthetic innovations in this area.

Multi-Step Synthetic Sequences Employing this compound as an Intermediate

The primary synthetic utility of this compound lies in its role as a versatile intermediate for introducing various substituents at the C6 position of the uracil (B121893) ring. The methylsulfonyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

This reactivity is notably exploited in the synthesis of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues, which are known non-nucleoside reverse transcriptase inhibitors with anti-HIV activity. researchgate.net In these multi-step syntheses, the corresponding this compound derivative is treated with a thiophenol in the presence of a base, such as sodium hydroxide (B78521) in ethanol, to yield the desired 6-(phenylthio)uracil derivative. researchgate.net

The general transformation is depicted in the following scheme:

Caption: Nucleophilic substitution reaction using this compound as an intermediate.

This strategy allows for the synthesis of a diverse library of 6-substituted uracil derivatives by simply varying the nucleophile used in the reaction.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the synthesis of this compound, particularly through the oxidation of 6-(methylthio)uracil, is dependent on several reaction parameters. The choice of oxidizing agent, solvent, reaction temperature, and reaction time can significantly impact the yield and purity of the final product.

For instance, when using m-CPBA, the reaction is often carried out in refluxing methylene chloride to drive the reaction to completion. researchgate.net The use of an excess of the oxidizing agent is also common to ensure the full conversion of the sulfide to the sulfone.

Systematic studies focusing on the optimization of these conditions can lead to improved synthetic protocols. Key parameters that can be varied and optimized include:

| Parameter | Typical Range/Conditions | Impact on Reaction |

|---|---|---|

| Oxidizing Agent | m-CPBA, Oxone® | Affects reaction rate, selectivity, and work-up procedure. |

| Solvent | Methylene chloride, Dichloromethane | Influences solubility of reagents and reaction temperature. |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rate but may lead to side products. |

| Reaction Time | Several hours | Monitored by techniques like TLC to ensure completion. |

| Stoichiometry of Oxidant | Typically >2 equivalents | Ensures complete conversion of the sulfide to the sulfone. |

Chemo- and Regioselective Considerations in this compound Synthesis

Achieving high chemo- and regioselectivity is crucial in the synthesis of this compound and its precursors.

Regioselectivity in the context of uracil synthesis often refers to the selective functionalization of a specific position on the pyrimidine ring. In the synthesis of the 6-(methylthio)uracil precursor, for example, it is essential to introduce the methylthio group specifically at the C6 position. This is often achieved by starting with a pre-functionalized pyrimidine, such as 6-chlorouracil, and performing a nucleophilic substitution with a methylthiolate source.

Chemoselectivity becomes important during the oxidation step. The oxidizing agent should selectively oxidize the sulfur atom of the methylthio group without affecting other potentially oxidizable functional groups within the molecule, such as double bonds in substituents or other heteroatoms. Peroxy acids like m-CPBA are generally effective in the chemoselective oxidation of sulfides to sulfones in the presence of other functional groups. The choice of the oxidizing agent and the careful control of reaction conditions are paramount to avoid unwanted side reactions and ensure the desired product is obtained with high purity.

Chemical Reactivity and Transformation of 6 Methylsulfonyl Uracil

Nucleophilic Substitution Reactions at the C-6 Position

The carbon atom at the 6-position of 6-(methylsulfonyl)uracil is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong inductive and resonance electron-withdrawing effects of the adjacent sulfonyl group and the ring nitrogen atoms polarize the C-6 carbon, making it an electrophilic center that readily reacts with a variety of nucleophiles.

The methylsulfonyl group can be efficiently displaced by sulfur and selenium nucleophiles. This reaction provides a direct route to the synthesis of 6-(arylsulfanyl)- and 6-(arylselanyl)uracils. Research has demonstrated that arylselenols serve as effective nucleophiles in the substitution of the 6-methylsulfonyl group, leading to the formation of the corresponding 6-(arylselanyl) derivatives researchgate.net.

This method is analogous to the synthesis of 6-(arylsulfanyl)uracils, where thiophenols react under basic conditions to displace the sulfonyl group researchgate.net. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C-6 carbon, forming a transient Meisenheimer-like intermediate, followed by the elimination of the methylsulfinate anion.

| Nucleophile | Reagents/Conditions | Product | Reference |

| Arylselenols (ArSeH) | Base | 6-(Arylselanyl)uracil | researchgate.net |

| Thiophenols (ArSH) | KOH, Ethanol | 6-(Arylsulfanyl)uracil | researchgate.net |

Beyond sulfur and selenium-based reagents, the C-6 position of sulfonyl-activated pyrimidines reacts with a range of other nucleophiles, particularly amines. While direct studies on this compound are specific, extensive research on closely related 2-(methylsulfonyl)pyrimidines demonstrates the principle. In these systems, sterically unhindered primary aliphatic amines have been shown to selectively displace the methylsulfonyl group over other potential leaving groups like chlorine researchgate.net. This chemoselectivity highlights the high reactivity of the sulfone as a leaving group.

The reaction of 6-halouracils with amine nucleophiles is a well-established method for synthesizing 6-aminouracil (B15529) derivatives, further supporting the feasibility of displacing a leaving group at this position researchgate.netnih.gov. For instance, 6-chlorouracils react readily with various 1-substituted piperazines in the presence of a base to yield the corresponding 6-(piperazinyl)uracils nih.gov. Given that the methylsulfonyl group is a leaving group of comparable or greater ability than chloride, similar reactivity is expected for this compound with a diverse set of amine nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| Primary Aliphatic Amines | R-NH₂ | 6-(Alkylamino)uracil | researchgate.net |

| Secondary Cyclic Amines | Piperazine derivatives | 6-(Piperazinyl)uracil | nih.gov |

| Primary Amines | Methylamine | 6-(Methylamino)uracil | researchgate.net |

Role of the Methylsulfonyl Group as a Leaving Group in Derivatization

The primary synthetic utility of the methylsulfonyl group in this compound is its function as an excellent leaving group for nucleophilic aromatic substitution researchgate.net. The stability of the departing methylsulfinate anion (CH₃SO₂⁻) makes the displacement reaction thermodynamically favorable. This property allows this compound to serve as a versatile precursor for introducing a wide variety of functional groups at the C-6 position of the uracil (B121893) ring.

The derivatization is not limited to S, Se, and N nucleophiles. The activated C-6 position is also susceptible to attack by other nucleophiles, enabling the synthesis of a broad spectrum of uracil analogues for biological and chemical applications. The reactivity of the sulfone as a leaving group can be modulated by reaction conditions and the nature of the nucleophile, sometimes offering different selectivity compared to halogenated pyrimidines researchgate.net. This makes this compound a valuable and sometimes superior alternative to 6-halouracils for the synthesis of complex uracil derivatives.

Transformations Involving the Uracil Ring System of this compound

The presence of the potent electron-withdrawing methylsulfonyl group at C-6 dramatically alters the reactivity of the entire uracil ring system, particularly the C5=C6 double bond. In contrast to uracil derivatives bearing electron-donating groups at C-6 (such as 6-aminouracil), which have a nucleophilic C-5 position, this compound possesses an electron-deficient C-5 position nih.govjuniperpublishers.com.

This electronic reversal has several key consequences:

Deactivation towards Electrophilic Attack: The C-5 position is significantly deactivated towards attack by electrophiles. The electron density is drawn away from this carbon, making reactions like halogenation or nitration at C-5 less favorable compared to unsubstituted uracil. This is analogous to the deactivating effect of a trifluoromethyl group at C-5 on the reactivity of the C-6 position nih.gov.

Activation towards Nucleophilic Attack: The C5=C6 double bond becomes an electrophilic Michael acceptor. It is susceptible to conjugate addition by soft nucleophiles. This can lead to the formation of 5,6-dihydrouracil derivatives or, in some cases, trigger subsequent ring-opening reactions.

Facilitation of Ring Opening: Nucleophilic attack at the C-6 position is the first step in many uracil ring-opening and transformation reactions researchgate.net. The highly electrophilic nature of C-6 in this compound facilitates this initial attack, potentially lowering the energy barrier for subsequent ring cleavage or rearrangement cascades, especially in the presence of strong nucleophiles like hydroxide (B78521) or certain amines nih.gov.

| Reactant Type | Reactivity at C-5 of 6-Aminouracil (Electron-Donating Group) | Reactivity at C-5 of this compound (Electron-Withdrawing Group) |

| Electrophiles | Highly Reactive: The C-5 position is electron-rich and readily undergoes electrophilic substitution juniperpublishers.comnih.gov. | Deactivated: The C-5 position is electron-poor and resistant to electrophilic attack nih.govnih.gov. |

| Nucleophiles | Unreactive: The electron-rich C5=C6 bond repels nucleophiles. | Activated: The C5=C6 bond acts as a Michael acceptor, susceptible to conjugate addition. |

Derivatives and Analogs of 6 Methylsulfonyl Uracil

Synthesis and Characterization of N-Substituted 6-(Methylsulfonyl)uracils

The nitrogen atoms of the uracil (B121893) ring, at positions N-1 and N-3, are common sites for substitution, allowing for the modulation of a compound's physicochemical properties. While direct alkylation of the uracil ring can be complex, various strategies have been developed for analogous 6-substituted uracils that are applicable to the 6-(methylsulfonyl)uracil scaffold.

Direct alkylation of 6-substituted uracils, such as 6-methyluracil (B20015), with alkylating agents like butyl bromide in the presence of a base often results in a mixture of N-1 and N-3 substituted products jppres.com. The ratio of these isomers is dependent on the reaction conditions and the nature of the substituent at the C-6 position google.com.

To overcome the challenge of regioselectivity, methods involving protecting groups have been developed. For instance, a highly selective method for N-1 alkylation of 5- and 6-substituted uracils has been reported, which involves the initial synthesis of a 1,3-dibenzoyl derivative. This protected intermediate is then alkylated, followed by the removal of the benzoyl groups, yielding the N-1 monosubstituted product with high selectivity google.com. This approach allows for the controlled synthesis of specific N-substituted isomers.

The characterization of these N-substituted derivatives relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the site of substitution, with distinct chemical shifts observed for protons and carbons adjacent to the substituted nitrogen. Mass spectrometry confirms the molecular weight of the new derivatives, and infrared (IR) spectroscopy can verify changes in the N-H bond vibrations.

Table 1: Potential N-Substituted Derivatives of this compound This table is illustrative of potential compounds based on common N-alkylation reactions of the uracil ring.

| Reactant | N-Substituent | Potential Product Name |

| Methyl iodide | -CH₃ | 1-Methyl-6-(methylsulfonyl)uracil |

| Benzyl bromide | -CH₂Ph | 3-Benzyl-6-(methylsulfonyl)uracil |

| Butyl bromide | -C₄H₉ | 1-Butyl-6-(methylsulfonyl)uracil |

| Ethyl bromoacetate | -CH₂COOEt | 3-(Ethoxycarbonylmethyl)-6-(methylsulfonyl)uracil |

Exploration of C-5 Substituted this compound Analogs

The C-5 position of the uracil ring is another key site for chemical modification. The C5=C6 double bond is susceptible to electrophilic attack, enabling the introduction of a variety of functional groups that can significantly alter the molecule's biological and chemical properties researchgate.netresearchgate.netnih.gov.

Electrophilic substitution reactions are a primary method for functionalizing the C-5 position. For related compounds like 6-methyluracil, direct treatment with chlorosulfonic acid and thionyl chloride has been shown to produce 6-methyluracil-5-sulfochloride in high yield google.com. This demonstrates the feasibility of introducing sulfonyl-based groups at the C-5 position. Similarly, halogenation, such as bromination, at the C-5 position of 6-substituted uracils can be readily achieved using bromine in an appropriate solvent system researchgate.net.

These C-5 substituted analogs serve as versatile building blocks for further derivatization. For example, vinyl sulfones have been introduced at the C-5 position of uracil nucleosides, which can then undergo addition-elimination reactions with nucleophiles like amines and thiols fiu.edu. The C-5 position can also be involved in the enzymatic methylation of uracil to form 5-methyluracil (thymine), a fundamental component of DNA nih.gov.

Table 2: Potential C-5 Substituted Analogs of this compound This table illustrates potential C-5 modifications based on known electrophilic substitution reactions on the uracil ring.

| Reagent | C-5 Substituent | Potential Product Name |

| Bromine (Br₂) | -Br | 5-Bromo-6-(methylsulfonyl)uracil |

| Nitric Acid / Sulfuric Acid | -NO₂ | 5-Nitro-6-(methylsulfonyl)uracil |

| Chlorosulfonic Acid | -SO₂Cl | This compound-5-sulfonyl chloride |

| N-Iodosuccinimide | -I | 5-Iodo-6-(methylsulfonyl)uracil |

Diverse 6-Substituted Uracil Derivatives via this compound Intermediates

A cornerstone of the chemical utility of this compound lies in the exceptional ability of the methylsulfonyl group to act as a leaving group in nucleophilic aromatic substitution (SNA_r) reactions masterorganicchemistry.comlibretexts.org. The pyrimidine (B1678525) ring is inherently electron-deficient, and this character is further enhanced by the powerful electron-withdrawing nature of the sulfonyl group. This electronic arrangement makes the C-6 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles organic-chemistry.orgnih.gov.

This reactivity allows this compound to serve as a versatile intermediate for the synthesis of a vast library of 6-substituted uracil derivatives. The reaction involves the displacement of the methylsulfinate anion by a nucleophile. This strategy is highly efficient for forming new carbon-heteroatom bonds.

Common nucleophiles that can be employed in this transformation include:

Amines (R-NH₂): Reaction with primary or secondary amines yields 6-aminouracil (B15529) derivatives.

Alkoxides (R-O⁻): Treatment with alkoxides or phenoxides results in the formation of 6-alkoxy- or 6-aryloxyuracils.

Thiolates (R-S⁻): Reaction with thiols in the presence of a base produces 6-(alkylthio)- or 6-(arylthio)uracils.

Azide (B81097) (N₃⁻): Introduction of an azide group provides a precursor for 6-aminouracils via reduction or for triazole formation via cycloaddition reactions.

The synthesis of various 6-substituted uracils has been extensively reviewed, often starting from precursors like 6-halouracils, but the principles of nucleophilic substitution are directly applicable and potentially more efficient with the highly activated methylsulfonyl intermediate researchgate.netconicet.gov.ar.

Table 3: Synthesis of 6-Substituted Uracils from this compound This table showcases the versatility of this compound as a synthetic intermediate for nucleophilic aromatic substitution.

| Nucleophile | Reagent Example | Product Class | Resulting 6-Substituent |

| Amine | Aniline (C₆H₅NH₂) | 6-Aminouracils | -NHC₆H₅ |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 6-Alkoxyuracils | -OCH₃ |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-Thiouracils | -SPh |

| Azide | Sodium Azide (NaN₃) | 6-Azidouracils | -N₃ |

| Cyanide | Potassium Cyanide (KCN) | 6-Cyanouracils | -CN |

Hybrid Molecules and Conjugates Incorporating the this compound Motif

The concept of creating hybrid molecules, which combine two or more distinct pharmacophores into a single entity, is a powerful strategy in drug discovery sspc.ie. This compound is an excellent platform for this approach due to the reactive handle provided by the methylsulfonyl group.

The displacement of the sulfonyl group, as described previously, can be used to conjugate the uracil moiety to other biologically active molecules, natural products, or macromolecules. This is achieved by having the second molecule present a nucleophilic functional group (e.g., -NH₂, -OH, -SH) that can attack the C-6 position of the uracil ring.

Examples of uracil-based hybrids in the literature provide a blueprint for potential applications:

Uracil-Terpenoid Hybrids: Uracil and its derivatives have been linked to natural terpenoids like ursolic acid to create conjugates with potential anticancer activity nih.gov.

Uracil-Alkaloid Hybrids: Using click chemistry, uracil moieties have been connected to alkaloids such as caffeine (B1668208) and gramine (B1672134) via a triazole linker, resulting in compounds with antioxidant and antifungal properties nih.gov.

Uracil-Heterocycle Hybrids: A series of uracil-coumarin hybrids connected by a 1,2,3-triazole ring have been synthesized and shown to possess anticancer and antibacterial activities epa.gov.

The synthesis of such conjugates using this compound would involve a direct nucleophilic substitution, potentially offering a more straightforward synthetic route than multi-step processes like click chemistry. For example, a peptide with a cysteine residue could be directly linked to the uracil ring at C-6 via a thioether bond, or a molecule with a primary amine could be attached to form a C-N bond. This versatility makes this compound a valuable building block for creating novel, multifunctional chemical entities.

Spectroscopic and Structural Elucidation of 6 Methylsulfonyl Uracil and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 6-(Methylsulfonyl)uracil, both ¹H and ¹³C NMR would provide crucial data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The uracil (B121893) ring's C5-H proton would likely appear as a singlet. The two N-H protons (at positions 1 and 3) are expected to be observed as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. The methyl group of the sulfonyl moiety would present as a sharp singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data. Distinct signals are anticipated for the two carbonyl carbons (C2 and C4) of the uracil ring, the two olefinic carbons (C5 and C6), and the methyl carbon of the sulfonyl group. The chemical shifts of C5 and C6 would be influenced by the electron-withdrawing nature of the attached methylsulfonyl group.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | Signal Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | |||

| N1-H | Broad Singlet | 10.5 - 12.0 | Shift and broadening are solvent-dependent. |

| N3-H | Broad Singlet | 10.0 - 11.5 | Shift and broadening are solvent-dependent. |

| C5-H | Singlet | 5.5 - 6.5 | Position influenced by the C6 substituent. |

| -SO₂CH₃ | Singlet | 3.0 - 3.5 | Typical range for a methyl group attached to a sulfonyl group. |

| ¹³C NMR | |||

| C2 | Carbonyl | 150 - 155 | |

| C4 | Carbonyl | 162 - 168 | |

| C5 | Olefinic | 100 - 110 | Shielded relative to C6. |

| C6 | Olefinic | 155 - 165 | Deshielded due to the sulfonyl group. |

Note: The chemical shifts are estimated based on data for uracil and related substituted derivatives. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. For this compound, these spectra would be characterized by absorptions corresponding to the uracil ring and the methylsulfonyl group.

Key expected vibrational bands include:

N-H stretching: Strong, broad bands in the region of 3100-3300 cm⁻¹.

C-H stretching: Bands for the aromatic C5-H and the aliphatic methyl protons, typically around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.

C=O stretching: Two distinct and strong absorption bands for the C2=O and C4=O groups, typically found between 1650 and 1750 cm⁻¹.

C=C and C-N stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrimidine (B1678525) ring structure.

S=O stretching: Two very strong and characteristic bands for the sulfonyl group: an asymmetric stretch (νas) typically around 1300-1350 cm⁻¹ and a symmetric stretch (νs) around 1140-1180 cm⁻¹.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H | Stretching | 3100 - 3300 | Strong, Broad |

| C=O | Stretching | 1650 - 1750 | Very Strong |

| C=C / C=N | Ring Stretching | 1400 - 1650 | Medium to Strong |

| -SO₂- | Asymmetric Stretching | 1300 - 1350 | Very Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₅H₆N₂O₄S), the exact molecular mass would be a key piece of identifying information. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) would likely involve characteristic losses from the parent ion:

Loss of the methyl radical (•CH₃) from the sulfonyl group.

Loss of sulfur dioxide (SO₂).

Cleavage of the uracil ring, similar to fragmentation pathways observed for uracil itself, which often involves a retro-Diels-Alder-type reaction.

Predicted Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Formula | C₅H₆N₂O₄S |

| Molecular Weight | 190.18 g/mol |

| Monoisotopic Mass | 190.0052 Da |

| Predicted Key Fragments (m/z) | [M-CH₃]⁺, [M-SO₂]⁺, fragments from ring cleavage |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid.

Single-Crystal XRD: If a suitable single crystal of this compound can be grown, this technique can determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. It would also reveal the details of intermolecular interactions, such as hydrogen bonding patterns involving the N-H and C=O groups, which dictate the crystal packing. Studies on related molecules like 6-methyluracil (B20015) have shown that uracil derivatives often form centrosymmetric dimers via N–H···O hydrogen bonds.

Powder XRD (PXRD): This technique is used on a microcrystalline powder and produces a characteristic diffraction pattern. This pattern serves as a fingerprint for a specific crystalline phase and can be used for phase identification and purity assessment. For 6-methyluracil, PXRD has been used to distinguish between different polymorphic forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The uracil ring is a chromophore that exhibits characteristic π → π* and n → π* electronic transitions. For the parent uracil molecule, absorption maxima are typically observed around 202 nm and 258 nm.

The introduction of a methylsulfonyl group at the C6 position is expected to influence the electronic structure and thus the absorption spectrum. As an electron-withdrawing group, it may cause a shift in the absorption maxima (either a bathochromic, red shift, or a hypsochromic, blue shift) compared to unsubstituted uracil.

Expected UV-Vis Absorption Data

| Transition Type | Expected λₘₐₓ (nm) | Notes |

|---|---|---|

| π → π* | 250 - 270 | High-intensity absorption characteristic of the conjugated pyrimidine system. |

Note: Values are estimated based on the uracil chromophore. The exact wavelength and intensity would depend on the solvent.

Computational and Theoretical Investigations of 6 Methylsulfonyl Uracil

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like 6-(Methylsulfonyl)uracil. By employing various functionals, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate a range of properties that describe the molecule's behavior. nih.gov

Furthermore, DFT is instrumental in predicting the reactivity of this compound. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, indicating likely sites for chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value |

| Total Energy | Value (Hartree) |

| Dipole Moment | Value (Debye) |

| Polarizability | Value (a.u.) |

| Ionization Potential | Value (eV) |

| Electron Affinity | Value (eV) |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Quantum Chemical Analysis of Molecular Orbitals and Reactivity Indices

A deeper understanding of the chemical behavior of this compound can be achieved through the analysis of its molecular orbitals and various reactivity indices derived from quantum chemical calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical potential, hardness, softness, and electrophilicity index. These indices are invaluable for comparing the reactivity of this compound with other related compounds.

Local reactivity descriptors, such as Fukui functions, can also be computed to identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 2: Hypothetical Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | Value |

| LUMO Energy | ELUMO | Value |

| Energy Gap | ΔE = ELUMO - EHOMO | Value |

| Ionization Potential | I ≈ -EHOMO | Value |

| Electron Affinity | A ≈ -ELUMO | Value |

| Chemical Hardness | η = (I - A) / 2 | Value |

| Chemical Softness | S = 1 / η | Value |

| Electronegativity | χ = (I + A) / 2 | Value |

| Electrophilicity Index | ω = χ2 / (2η) | Value |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides essential tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify compounds. For this compound, theoretical vibrational and nuclear magnetic resonance (NMR) spectra can be calculated.

The theoretical infrared (IR) and Raman spectra are typically computed by performing a vibrational frequency analysis on the optimized molecular geometry. researchgate.net The calculated frequencies and their corresponding intensities can be compared with experimental data to assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the uracil (B121893) ring and the methylsulfonyl group.

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide valuable information about the electronic environment of each nucleus in the molecule and can aid in the structural elucidation of this compound and its derivatives.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H stretching | Value |

| C=O stretching | Value |

| S=O stretching (asymmetric) | Value |

| S=O stretching (symmetric) | Value |

| C-S stretching | Value |

| Uracil ring vibrations | Value Range |

Note: The values in this table are placeholders and would need to be determined by actual vibrational frequency calculations.

Investigation of Non-Covalent Interactions and Supramolecular Assembly

The way in which molecules of this compound interact with each other and with other molecules is governed by non-covalent interactions. These interactions are crucial for understanding the compound's crystal packing, solubility, and biological activity. Computational methods are well-suited to investigate these weak forces, which include hydrogen bonding, van der Waals forces, and π-π stacking interactions.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify these non-covalent interactions, providing insights into their strength and nature. Hirshfeld surface analysis is another valuable tool for visualizing and quantifying intermolecular contacts in the crystalline state.

Table 4: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H (Uracil) | O=C (Uracil) |

| Hydrogen Bond | N-H (Uracil) | O=S (Sulfonyl) |

| van der Waals | Various atoms | Various atoms |

| π-π Stacking | Uracil ring | Uracil ring |

Note: The existence and geometry of these interactions would need to be confirmed by crystal structure determination and computational analysis.

Applications in Chemical Biology and Medicinal Chemistry Research

Utility as a Precursor for Biologically Active Uracil (B121893) Derivatives

The chemical reactivity of 6-(methylsulfonyl)uracil makes it a valuable starting material in medicinal chemistry. Oxidation of precursor methylsulfanyl compounds yields the corresponding methylsulfonyl derivatives, which are then readily displaced by nucleophiles like thiophenols to create 6-(arylsulfanyl)uracils. researchgate.net This synthetic strategy is fundamental to producing scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine (HEPT). researchgate.net The modification at the 6-position is a key area of development for these antiviral agents. researchgate.net

Furthermore, the 6-position of the uracil ring is a common target for modification in the development of various enzyme inhibitors. For instance, 6-substituted uracils have been synthesized and explored as inhibitors of thymidine (B127349) phosphorylase and DNA polymerase IIIC. nih.govacs.org The synthesis often involves building the uracil nucleus from acyclic precursors or by modifying functionalized uracils, where intermediates like this compound could play a role in introducing diversity. conicet.gov.ar

Mechanistic Research on Enzymatic Inhibition by 6-Substituted Uracil Scaffolds

The 6-substituted uracil scaffold is a prominent feature in the design of various enzyme inhibitors. The substituent at the C6 position is crucial for determining the potency and selectivity of these compounds.

Derivatives of 6-substituted uracils are a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the management of HIV-1. researchgate.netnih.gov These compounds bind to an allosteric site on the reverse transcriptase enzyme, known as the NNRTI binding pocket, which is located approximately 10 Å from the catalytic site. nih.gov This binding induces a conformational change in the enzyme that inhibits its function, preventing the conversion of viral RNA into DNA and thereby halting viral replication. nih.gov

Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 6-position, often an aryl group linked by a short bridge, is critical for potent inhibitory activity. researchgate.net For example, analogs of HEPT and other uracil derivatives with varied substituents at the N-1 and C-6 positions have been synthesized and tested, showing inhibitory potencies against wild-type and mutant HIV-1 strains. researchgate.net

Thymidine phosphorylase (TP) is an enzyme that plays a key role in pyrimidine (B1678525) nucleoside metabolism and is also an angiogenic factor, making it a target for anticancer therapies. nih.govnih.gov 6-substituted uracil derivatives have been extensively investigated as TP inhibitors. nih.govnih.govoup.comnih.gov

These inhibitors often act by mimicking the transition state of the substrate. nih.gov For instance, 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride (TPI) is a potent inhibitor that is thought to mimic the substrate transition state, providing insight into the catalytic mechanism of the enzyme. h1.co The binding of these inhibitors to the active site can be influenced by interactions with key residues such as Arg202, Ser217, and His116. oup.comnih.gov The inhibitory activity of these compounds can block the angiogenic actions of TP, which has been demonstrated to abrogate endothelial cell migration in vitro. nih.gov

Below is a table of selected 6-substituted uracil derivatives and their inhibitory activity against thymidine phosphorylase.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Action |

| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Thymidine Phosphorylase | 165 nM | Competitive Inhibitor |

| 6-imidazolylmethyl-5-fluorouracil | Thymidine Phosphorylase | 51 nM | Transition State Analogue |

| 5-chloro-6-((2-iminoimidazolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione | Thymidine Phosphorylase | Low µM range | Active Site Binding |

This table is generated based on available data and is for illustrative purposes.

Uracil can appear in DNA through cytosine deamination or misincorporation of dUTP. nih.govresearchgate.net Uracil-DNA glycosylases (UDGs) are key enzymes in the base excision repair (BER) pathway that recognize and remove uracil from DNA. nih.govresearchgate.netacs.org Inhibition of UDG is a potential strategy for anticancer and antiviral therapies. bohrium.commdpi.com

6-substituted uracil derivatives have been developed as inhibitors of UDG. For example, 6-(p-alkylanilino)uracils have shown selective inhibition of the UDG from Herpes simplex type 1 (HSV-1) over the human enzyme. scispace.com The most potent of these, 6-(p-n-octylanilino)uracil (OctAU), had an IC50 of 8 µM for the viral enzyme. scispace.com Mechanistic studies suggest that these uracil-based inhibitors can act competitively by targeting the active site, while some may also bind to a second, weaker uncompetitive site. acs.org

The versatility of the 6-substituted uracil scaffold has led to its investigation against other enzymatic targets. Certain 6-anilinouracils have been identified as potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC (pol IIIC). acs.org The substituent pattern on the anilino group was found to be crucial for maximizing the inhibitory potency against the enzyme. acs.org Additionally, uracil derivatives have been explored as modulators of UHRF1, an oncogene involved in epigenetic signaling, with some compounds showing promising DNA demethylating activity. nih.gov

Research into Modulatory Effects on Cellular Processes

Beyond direct enzyme inhibition, 6-substituted uracil derivatives have been studied for their effects on broader cellular processes.

Some derivatives have been shown to stimulate lung cell proliferation in vitro, suggesting potential applications in regenerative medicine. jppres.comresearchgate.netunam.mx For instance, 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) demonstrated high proliferative activity in immortalized lung epithelial cells. jppres.comresearchgate.net

In the context of cancer, uracil analogs have been investigated for their ability to modulate multidrug resistance (MDR). One study showed that a uracil derivative could reverse taxol-induced up-regulation of ABC transporters (ABCB1 and ABCG2) and NF-κB protein levels in a taxol-resistant breast cancer cell line. nih.gov This suggests a potential role in overcoming drug resistance. nih.gov

Furthermore, the inhibition of enzymes like UDG by uracil derivatives can lead to the accumulation of uracil in DNA, which in turn can cause DNA strand breaks, leading to apoptosis or necrosis. nih.gov This mechanism is relevant to the cytotoxic effects of some anticancer therapies. The knockdown of UHRF1, which can be modulated by uracil derivatives, is also known to lead to cell cycle arrest and enhanced apoptosis. nih.gov

Studies on Cell Proliferation and Differentiation Mechanisms

The impact of substituents on the uracil ring on cell proliferation and differentiation is a significant area of research. While specific studies focusing solely on this compound are limited, research on other 6-substituted uracil derivatives provides valuable insights. For instance, studies on various 6-substituted uracils have demonstrated that the nature of the substituent at this position can significantly influence the compound's effect on cell growth. Some derivatives have been shown to stimulate cell proliferation in specific cell lines, suggesting potential applications in tissue regeneration research jppres.comresearchgate.net. Conversely, other uracil analogs, particularly those with larger or more complex substituents, have been investigated for their antiproliferative effects, making them of interest in oncology research nih.govscirp.org.

The methylsulfonyl group is a strong electron-withdrawing group, which can influence the molecule's ability to interact with biological targets. This property could potentially lead to inhibitory effects on enzymes or receptors involved in cell cycle progression. For example, some pyrimidine derivatives have been shown to induce cell cycle arrest and inhibit tumor growth mdpi.com. Therefore, it is plausible that this compound could be investigated as a modulator of cell proliferation. Future research would need to evaluate its specific effects on different cell lines to determine its potential as a cytostatic or a proliferative agent and to elucidate the underlying molecular mechanisms, which could involve interactions with key regulators of the cell cycle.

Analysis of Lipid Peroxidation Regulation Pathways

Lipid peroxidation is a critical process in cellular damage, implicated in a variety of diseases. The antioxidant potential of heterocyclic compounds is an active area of investigation. Research on novel 2-thiouracil-5-sulfonamide derivatives has shown that these compounds can exhibit significant antioxidant activity by inhibiting lipid peroxidation nih.gov. The presence of a sulfonamide group, which is structurally related to the methylsulfonyl group, suggests that the sulfonyl moiety may contribute to the antioxidant capacity of uracil derivatives.

The mechanism by which such compounds may inhibit lipid peroxidation could involve the scavenging of free radicals or the chelation of metal ions that catalyze lipid peroxidation reactions nih.gov. The electron-withdrawing nature of the methylsulfonyl group in this compound could influence its ability to participate in redox reactions, potentially conferring antioxidant properties. Further studies would be necessary to directly assess the efficacy of this compound in preventing lipid peroxidation in various in vitro and in vivo models and to understand the specific pathways through which it might exert such effects.

Investigations into Immunomodulatory Activities

The immune system is a complex network of cells and signaling molecules that can be modulated by small molecules. Uracil derivatives have been explored for their immunomodulatory effects. For example, certain uracil-5-sulfonamide derivatives have been synthesized and evaluated for their immunostimulatory effects in the context of parasitic infections nih.gov. This suggests that the uracil scaffold, when appropriately substituted, can influence immune responses.

Furthermore, a novel sulfonyl-containing small molecule, named InhiTinib, was identified from a high-throughput screening for its immunomodulatory properties, specifically its ability to inhibit interferon-gamma production and proliferation of primary T-cells doaj.org. While not a uracil derivative, this finding highlights the potential for sulfonyl groups to be part of molecules with immunomodulatory activity. Given these precedents, this compound could be a candidate for investigation into its own immunomodulatory potential. Future research could explore its effects on cytokine production, lymphocyte proliferation, and other key immune functions to determine if it has immunostimulatory or immunosuppressive properties.

Development of Research Probes and Tools in Biochemical Systems

Sulfonylpyrimidines have emerged as valuable tools in chemical biology, particularly as covalent probes for studying protein function. Specifically, 2-sulfonylpyrimidines have been identified as effective reagents for the mild and chemoselective S-arylation of cysteine residues in proteins nih.govacs.orgresearchgate.net. This reaction is a type of targeted covalent inhibition where the sulfonylpyrimidine acts as a "warhead" that forms a stable covalent bond with the thiol group of a cysteine residue.

This property makes sulfonylpyrimidines, including potentially this compound, attractive candidates for the development of biochemical probes. Such probes can be used for a variety of applications, including:

Enzyme Inhibition: Covalently modifying a cysteine residue in the active site of an enzyme can lead to irreversible inhibition, allowing for the study of the enzyme's function acs.orgacs.org.

Proteomics: Sulfonylpyrimidine-based probes can be used to identify and "cap" cysteine residues in proteins for proteomic studies acs.org.

Bioimaging: By attaching a fluorescent tag to the uracil scaffold, this compound could potentially be used to visualize the localization and dynamics of target proteins within cells.

The reactivity of the sulfonylpyrimidine can be tuned by modifying the substituents on the pyrimidine ring, allowing for the development of probes with varying degrees of reactivity and selectivity acs.org. Therefore, this compound could serve as a platform for the design of novel research tools to investigate the role of specific cysteine residues in biological processes.

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Research Models

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve synthesizing a series of analogs with modifications at various positions of the uracil ring and on the methylsulfonyl group, and then evaluating their biological activity.

Based on studies of related sulfonylpyrimidines and uracil derivatives, several key areas for modification can be identified:

Substituents on the Pyrimidine Ring: The electronic properties of the pyrimidine ring can be modulated by introducing different substituents at the 5-position. For 2-sulfonylpyrimidines, it has been shown that electron-withdrawing groups at the 5-position drastically increase the reactivity of the compound towards cysteine arylation, while electron-donating groups can completely switch off reactivity acs.org. Similar effects could be expected for this compound analogs, influencing their potential as covalent inhibitors or probes.

Modifications of the Sulfonyl Group: The nature of the group attached to the sulfonyl moiety can also be varied. For instance, replacing the methyl group with larger alkyl or aryl groups could affect the steric hindrance and lipophilicity of the molecule, which in turn could influence its binding to target proteins. Studies on 2-sulfonylpyrimidines have shown that modifying the leaving group (the sulfinate) can modulate reactivity acs.org.

Substitutions at N1 and N3 Positions: The nitrogen atoms of the uracil ring are also common sites for modification. Alkylation or arylation at these positions can impact the compound's solubility, membrane permeability, and ability to form hydrogen bonds with its biological target.

A systematic exploration of these modifications would allow for the development of a comprehensive SAR profile for this compound analogs, guiding the design of more potent and selective compounds for specific biological applications. For example, in the development of covalent inhibitors, SAR would focus on optimizing both the non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact) nih.gov.

Below is an interactive data table summarizing the conceptual basis for SAR studies on this compound analogs based on findings from related compounds.

| Position of Modification | Type of Modification | Predicted Effect on Activity | Rationale from Related Compounds |

| 5-Position of Uracil Ring | Electron-Withdrawing Group (e.g., -NO2, -CF3) | Increased reactivity as a covalent modifier | Studies on 2-sulfonylpyrimidines show a significant increase in SNAr reactivity with EWGs at this position acs.org. |

| 5-Position of Uracil Ring | Electron-Donating Group (e.g., -NH2, -OCH3) | Decreased or abolished reactivity | Studies on 2-sulfonylpyrimidines show a loss of reactivity with EDGs at this position acs.org. |

| Sulfonyl Moiety (R-SO2-) | Variation of the 'R' group (e.g., ethyl, phenyl) | Altered steric and electronic properties, potentially affecting binding affinity and reactivity | The nature of the leaving sulfinate group influences the rate of cysteine arylation in 2-sulfonylpyrimidines acs.org. |

| N1 and N3 Positions | Alkylation or Arylation | Modified solubility, membrane permeability, and hydrogen bonding capacity | General principle in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties of uracil derivatives mdpi.com. |

Future Research Directions and Perspectives for 6 Methylsulfonyl Uracil

Advancements in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in the design of synthetic routes to minimize environmental impact. For 6-(methylsulfonyl)uracil, future research is anticipated to focus on developing more sustainable and efficient synthetic methodologies.

Current synthetic strategies often rely on traditional methods that may involve hazardous reagents and solvents. A promising green alternative involves a two-step approach: the initial synthesis of a 6-thiouracil precursor followed by a clean oxidation to the desired sulfone.

Several green methods for the synthesis of thiouracil derivatives have been reported, which can be adapted for the precursor of this compound. These include microwave-assisted and solvent-free condensation reactions. nih.gov For instance, the one-pot condensation of a β-ketoester with thiourea (B124793) under microwave irradiation offers a rapid and efficient route to 6-substituted thiouracils, often with high yields and reduced waste generation. nih.gov

The subsequent oxidation of the thioether to the sulfone is a critical step where green chemistry can be effectively implemented. Traditional oxidation methods often employ stoichiometric amounts of harsh oxidizing agents. Future approaches will likely favor catalytic methods using clean oxidants like hydrogen peroxide (H₂O₂). Organocatalytic systems, for example, have shown high efficiency and selectivity in the oxidation of sulfides to sulfones with H₂O₂ as the oxidant, generating water as the only byproduct. acs.org

A proposed green synthetic pathway for this compound is outlined below:

| Step | Reaction | Green Chemistry Principle(s) | Potential Advantages |

| 1 | Microwave-assisted synthesis of 6-(methylthio)uracil | Use of alternative energy sources, solvent-free conditions, atom economy | Reduced reaction times, lower energy consumption, minimized solvent waste |

| 2 | Catalytic oxidation with H₂O₂ | Use of a green oxidant, catalysis | High atom economy, formation of water as the only byproduct, avoidance of toxic metal catalysts |

This integrated approach, combining a green synthesis of the thiouracil intermediate with a clean oxidation step, represents a significant advancement towards a more sustainable production of this compound.

Exploration of Novel Reaction Pathways and Derivatization Strategies

The exploration of novel reaction pathways and derivatization strategies for this compound is crucial for expanding its chemical space and uncovering new functionalities. Future research is expected to focus on modifying the uracil (B121893) core to generate a library of analogs with diverse properties.

One promising area is the application of one-pot, multi-component reactions to construct the 6-substituted uracil scaffold with greater complexity and efficiency. researchgate.net Such strategies can streamline the synthesis of derivatives with various substituents at different positions of the pyrimidine (B1678525) ring.

Potential derivatization strategies for this compound could include:

N-alkylation and N-arylation: Introduction of various substituents at the N1 and N3 positions of the uracil ring to modulate solubility and biological interactions.

C5-halogenation followed by cross-coupling reactions: This would allow for the introduction of a wide range of aryl, alkyl, and other functional groups at the C5 position.

Modification of the sulfonyl group: Synthesis of analogs with different alkyl or aryl sulfonyl groups to fine-tune the electronic properties and steric hindrance around the C6 position.

These novel reaction pathways and derivatization strategies will be instrumental in generating a diverse library of this compound analogs for further investigation.

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of large compound libraries against specific biological targets. bmglabtech.com The integration of this compound and its derivatives with advanced HTS methodologies holds significant promise for the identification of novel bioactive molecules.

Given that pyrimidine derivatives are a common scaffold in many approved drugs, libraries based on the this compound core would be of high interest for screening against a wide range of biological targets. nih.gov DNA-encoded libraries (DELs) represent a particularly powerful HTS technology where each molecule is tagged with a unique DNA barcode, allowing for the screening of massive libraries in a single experiment. acs.orgnih.gov The development of a this compound-focused DEL could accelerate the discovery of potent and selective binders to various protein targets.

Moreover, as sulfonylpyrimidines have been identified as potential covalent inhibitors, specialized HTS assays designed for the discovery of such compounds would be highly relevant. bioascent.comnih.gov These assays often rely on mass spectrometry or fluorescence-based readouts to detect the covalent modification of a target protein. bioanalysis-zone.comacs.org

| Screening Method | Application to this compound | Potential Outcomes |

| Traditional HTS | Screening of a this compound derivative library against various cellular and biochemical assays. | Identification of "hit" compounds with desired biological activities (e.g., enzyme inhibition, antimicrobial activity). |

| DNA-Encoded Library (DEL) Screening | Inclusion of this compound scaffolds in large DELs for affinity-based selection against purified protein targets. | Rapid identification of high-affinity binders to proteins of interest. |

| Covalent Inhibitor Screening | Screening of this compound and its analogs in HTS assays specifically designed to detect covalent modification of target proteins. | Discovery of potent and selective covalent inhibitors for therapeutic or research applications. |

The application of these advanced screening methodologies will be crucial in unlocking the full biological potential of this compound and its derivatives.

Emerging Roles in New Areas of Chemical Biology Research

The unique chemical properties of the sulfonylpyrimidine moiety are paving the way for new and exciting applications of this compound in chemical biology. A particularly promising area is its potential use as a chemical probe to study biological systems.

Recent studies have highlighted that 2-sulfonylpyrimidines can act as covalent inhibitors by reacting with cysteine residues in proteins. nih.govacs.orgacs.org The methylsulfonyl group in this compound can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction with the thiol group of a cysteine residue, leading to the formation of a stable covalent bond. This reactivity can be harnessed to design selective chemical probes for studying the function of specific cysteine-containing proteins.

The reactivity of sulfonylpyrimidines can be tuned by modifying the substituents on the pyrimidine ring, allowing for the development of probes with optimized selectivity and reactivity for specific biological targets. nih.gov This tunability makes this compound an attractive scaffold for the development of targeted covalent inhibitors and activity-based probes.

Potential applications of this compound in chemical biology include:

Development of selective covalent inhibitors: Targeting enzymes or other proteins where a cysteine residue is present in or near the active site.

Activity-based protein profiling (ABPP): Designing probes based on the this compound scaffold to identify and quantify the activity of specific enzymes in complex biological samples.

Chemical probes for studying protein-protein interactions: Using covalent modification to trap and identify transient protein interactions.

The emerging role of sulfonylpyrimidines as cysteine-reactive electrophiles opens up a new frontier of research for this compound, positioning it as a valuable tool for interrogating complex biological processes.

Q & A

Q. What synthetic routes are most effective for preparing 6-(methylsulfonyl)uracil, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution reactions using 6-methyluracil-5-sulfochloride and alcohols. Key steps include:

- Purification: Recrystallization from glacial acetic acid to ensure product individuality, verified via melting point analysis and thin-layer chromatography (TLC) on Silufol-254 plates .

- Reaction Optimization: Methanolysis proceeds 3–5 times faster than ethanolysis due to differences in enthalpy and entropy. Absolute alcohols (dehydrated with quicklime or copper sulfate) are critical to avoid side reactions .

- Yield Enhancement: Use of alkoxy groups in nucleophilic substitution reduces reaction time and simplifies purification by minimizing byproducts .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

- Methodological Answer:

- Elemental Analysis: Compare experimental vs. calculated elemental composition (C, H, N, S) to confirm stoichiometry .

- Spectroscopic Techniques: Use H/C NMR to identify sulfonyl (–SO–) and methyl (–CH) groups. IR spectroscopy confirms S=O stretching (~1350–1160 cm) .

- Chromatography: TLC or HPLC to verify purity, with retention times compared to known standards .

Advanced Research Questions

Q. What experimental strategies address contradictions in biological activity data for sulfonyluracil derivatives?

- Methodological Answer:

- Control Variables: Standardize assays (e.g., fungicidal activity tests) by controlling solvent polarity, pH, and temperature, which influence sulfonate ester reactivity .

- Dose-Response Analysis: Use IC/EC values to differentiate true bioactivity from solvent artifacts. For example, phytotoxic effects may arise at high concentrations due to non-specific sulfonate interactions .

- Comparative Studies: Cross-reference results with structurally analogous compounds (e.g., 6-methylthiouracil) to isolate the sulfonyl group’s contribution to activity .

Q. How can computational modeling improve the design of this compound-based inhibitors?

- Methodological Answer:

- Docking Simulations: Use software like AutoDock Vina to predict binding affinities for target enzymes (e.g., thymidylate synthase). Focus on sulfonyl group interactions with catalytic residues .

- QSAR Analysis: Develop quantitative structure-activity relationship models using Hammett constants () for substituents on the uracil ring to correlate electronic effects with inhibitory potency .

- MD Simulations: Assess conformational stability of sulfonyluracil-enzyme complexes over 100-ns trajectories to identify critical binding motifs .

Q. What are the limitations of current methodologies for studying sulfonyluracil metabolism in vitro?

- Methodological Answer:

- Metabolic Stability Assays: Use liver microsomes or hepatocytes to monitor sulfonate hydrolysis. LC-MS/MS quantifies metabolites, but false positives may arise from non-enzymatic degradation at physiological pH .

- Isotope Tracing: Incorporate S-labeled this compound to track sulfonate group fate, though isotopic exchange with buffer components can complicate interpretation .

- Limitations: Lack of standardized protocols for sulfonate ester stability testing across labs may lead to data variability .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to elucidate the mechanism of sulfonyl group transfer in this compound reactions?

- Methodological Answer:

- Rate Law Determination: Monitor reaction progress via UV-Vis spectroscopy (e.g., absorbance at 260 nm for uracil ring integrity). Pseudo-first-order conditions with excess nucleophile (e.g., alcoholate) isolate sulfonyl transfer kinetics .

- Activation Parameters: Calculate ΔH and ΔS using Eyring plots from rate constants at 3+ temperatures. Compare with DFT-calculated transition states to validate mechanisms .

- Competition Experiments: Compete different alcohols (e.g., methanol vs. ethanol) to assess nucleophile selectivity, correcting for solvent polarity effects .

Q. What statistical approaches resolve reproducibility issues in biological assays of sulfonyluracil derivatives?

- Methodological Answer:

- Power Analysis: Predefine sample sizes (n ≥ 6) to detect ≥20% effect sizes with α=0.05 and β=0.2. Use randomized block designs to minimize batch-to-batch variability .

- Outlier Detection: Apply Grubbs’ test (α=0.01) to exclude anomalous data points in dose-response curves. Replicate outliers suggest assay interference (e.g., compound precipitation) .

- Meta-Analysis: Aggregate data from ≥3 independent studies using random-effects models to estimate pooled effect sizes and heterogeneity (I statistic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.